molecular formula C25H21ClN6O3 B3007559 N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112027-29-8

N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No. B3007559
CAS RN: 1112027-29-8
M. Wt: 488.93
InChI Key: FJHDTNVVWVWMLW-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a pyrimidinone ring, and an indole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring systems. The oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a key feature. The pyrimidinone ring, a six-membered ring containing two nitrogen atoms and one carbonyl group, is another important component. The indole ring, a fused ring system containing a benzene ring and a pyrrole ring, contributes to the complexity of the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could undergo a variety of chemical reactions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions, while the carbonyl group in the pyrimidinone ring could be involved in addition reactions . The indole ring, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple ring systems could contribute to its rigidity and shape. The various functional groups could influence its polarity and reactivity .

Scientific Research Applications

Synthesis and Chemical Structure A study presented the synthesis of several novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, and detailed their chemical structures through IR, 1H NMR, and MS techniques. The compounds were tested for antimicrobial activity against various bacteria and also assessed for anti-inflammatory activity (Gadegoni & Manda., 2013).

Spectroscopic and Quantum Studies A spectroscopic and quantum mechanical study was conducted on benzothiazolinone acetamide analogs, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide. This study not only examined the vibrational spectra and electronic properties of these compounds but also analyzed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), assessing their light-harvesting efficiency and photovoltaic efficiency (Mary et al., 2020).

Molecular Docking Studies The same study by Mary et al. (2020) also included molecular docking, focusing on the binding interactions of the analyzed ligands with Cyclooxygenase 1 (COX1). The study found that one of the compounds, MFBA, demonstrated the best binding affinity, indicating potential relevance in drug design and biochemical receptor interaction studies.

NMR Study of Derivative Compounds An NMR study on a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety was conducted to determine the structure of the new compound through elemental analysis, IR, and NMR techniques. The study revealed the existence of two isomers (trans and cis), providing detailed insights into their coupling constants and tautomeric ratios (Li Ying-jun, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through its various functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research could focus on elucidating the mechanism of action of this compound, optimizing its synthesis, and exploring its potential applications .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O3/c1-14-5-8-19-18(9-14)22-23(32(19)11-20(33)28-17-4-2-3-16(26)10-17)25(34)31(13-27-22)12-21-29-24(30-35-21)15-6-7-15/h2-5,8-10,13,15H,6-7,11-12H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHDTNVVWVWMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5)CC(=O)NC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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